

Application Notes and Protocols for GSK126 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: GSK163929

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These application notes provide a comprehensive overview and detailed protocols for the use of GSK126, a potent and highly selective S-adenosyl-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, in high-throughput screening (HTS) assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)

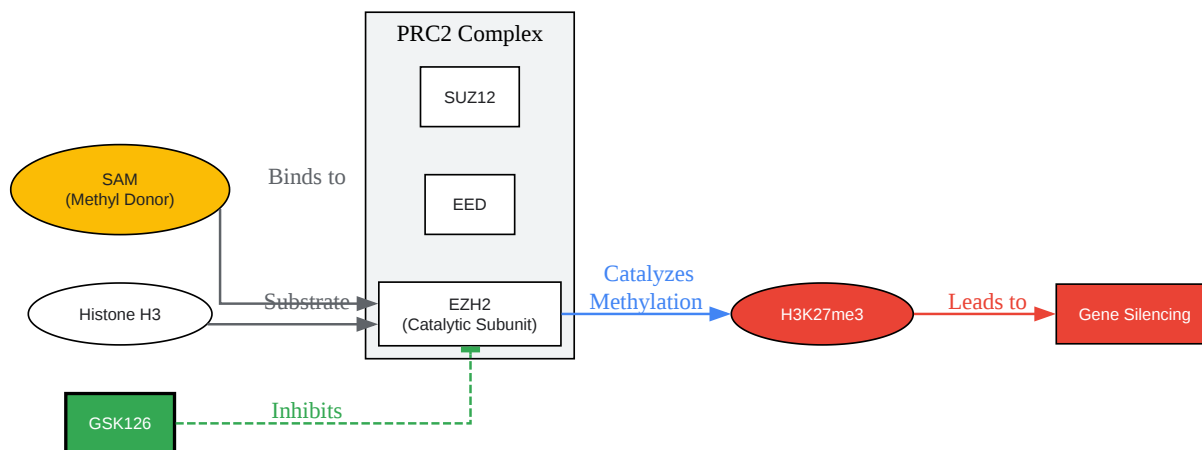
Introduction

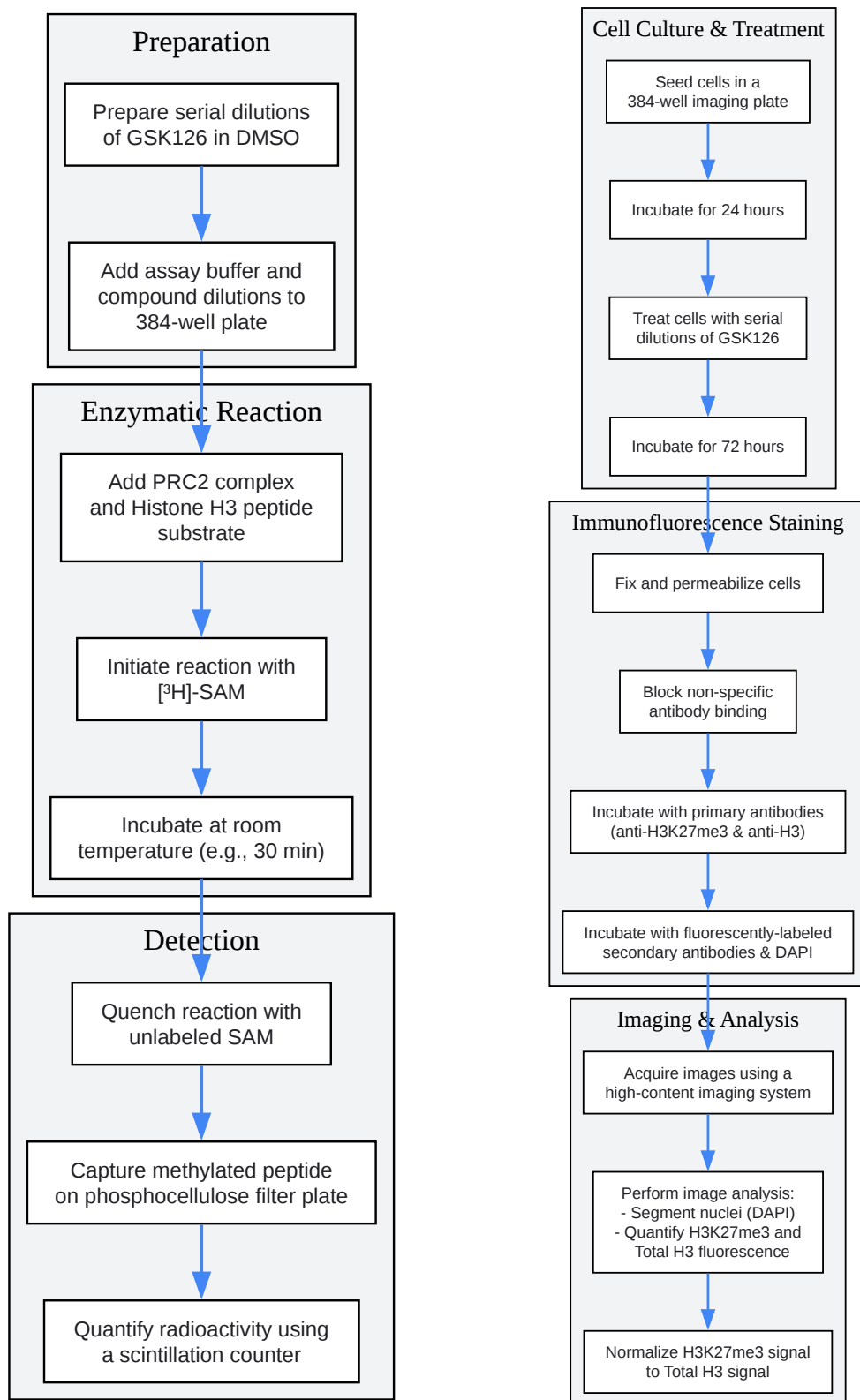
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[\[1\]](#)[\[4\]](#) Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[\[4\]](#)[\[5\]](#) GSK126 is a small molecule inhibitor of EZH2 that demonstrates potent activity against both wild-type and mutant forms of the enzyme.[\[3\]](#) These notes are intended to guide researchers in the setup and execution of HTS assays to identify and characterize EZH2 inhibitors like GSK126.

EZH2 Signaling Pathway

EZH2 functions as the enzymatic core of the PRC2 complex, which also includes essential subunits such as EED and SUZ12. This complex utilizes SAM as a methyl group donor to catalyze the mono-, di-, and tri-methylation of H3K27. The resulting trimethylated histone mark, H3K27me3, is a hallmark of transcriptionally silenced chromatin, leading to the repression of target gene expression, including tumor suppressor genes.[\[1\]](#)[\[4\]](#) GSK126 acts by competitively

inhibiting the binding of SAM to EZH2, thereby preventing the methylation of H3K27 and reactivating the expression of silenced genes.[1][3]





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